4-Desmethoxy Omeprazole-d3

LC-MS/MS quantification Stable isotope labeling Pharmacokinetic studies

4-Desmethoxy Omeprazole-d3 is a stable deuterium-labeled analog (d3) that provides a +3 Da mass shift for unequivocal LC-MS/MS discrimination. It corrects for matrix effects and extraction variability in bioequivalence, pharmacokinetic, and CYP phenotyping studies. Only a matched SIL-IS meets FDA/EMA guidance for validated methods; unlabeled or 13C alternatives introduce unacceptable quantitation errors due to differential recovery and isotope effects.

Molecular Formula C16H17N3O2S
Molecular Weight 318.4 g/mol
Cat. No. B587879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Desmethoxy Omeprazole-d3
Synonyms2-[[(3,5-Dimethyl-2-pyridinyl)methyl]sulfinyl]-6-(methoxy-d3)-1H-benzimidazole; _x000B_H 180/29-d3; 
Molecular FormulaC16H17N3O2S
Molecular Weight318.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3
InChIKeyZMXZYNHJPJEPAE-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Desmethoxy Omeprazole-d3: Deuterated Internal Standard for Proton Pump Inhibitor Metabolite Quantification


4-Desmethoxy Omeprazole-d3 (CAS 1794759-05-9) is a deuterium-labeled analog of the active omeprazole metabolite 4-desmethoxy omeprazole . This stable isotope-labeled compound possesses a molecular weight of 318.41 g/mol and a molecular formula of C₁₆H₁₄D₃N₃O₂S, with deuterium substitution occurring at the 6-methoxy position . It functions primarily as an internal standard for quantitative LC-MS/MS and GC-MS analysis, enabling precise tracking of omeprazole metabolism and pharmacokinetics in biological matrices [1]. The compound is also recognized as Omeprazole EP Impurity B and Esomeprazole EP Impurity B, making it a critical reference material for pharmaceutical quality control and regulatory compliance testing [2].

Why 4-Desmethoxy Omeprazole-d3 Cannot Be Substituted with Non-Deuterated or Alternative Labeled Standards


Substituting 4-Desmethoxy Omeprazole-d3 with unlabeled 4-desmethoxy omeprazole or alternative deuterated compounds (e.g., Omeprazole-d3) introduces critical analytical and regulatory compliance risks. Non-deuterated analogs lack the mass shift (+3 Da) required for chromatographic co-elution with identical retention times while maintaining distinct MS detection channels, thereby compromising internal standard correction for matrix effects and ionization variability . Furthermore, using Omeprazole-d3 (CAS 922731-01-9) for metabolite-specific quantification is inappropriate because it is structurally distinct—it retains the 4-methoxy group that is absent in the target analyte 4-desmethoxy omeprazole—leading to differential extraction recovery and chromatographic behavior that invalidates assay accuracy for this specific metabolite . In pharmaceutical quality control, regulatory submissions require impurity identification and quantification using the exact EP-specified reference standard (Omeprazole EP Impurity B / Esomeprazole EP Impurity B), making substitution with non-pharmacopoeial materials unacceptable [1].

Quantitative Evidence for Selecting 4-Desmethoxy Omeprazole-d3 Over Analogs


Deuterium-Induced Mass Shift (+3 Da) Enables MS Distinction from Unlabeled 4-Desmethoxy Omeprazole

4-Desmethoxy Omeprazole-d3 exhibits a molecular weight of 318.41 g/mol compared to 315.39 g/mol for unlabeled 4-desmethoxy omeprazole, representing a +3 Da mass shift derived from the substitution of three hydrogen atoms with deuterium at the 6-methoxy position . This isotopic labeling enables chromatographic co-elution with identical retention time while providing distinct m/z channels for MS detection, allowing the deuterated compound to serve as an ideal internal standard that corrects for matrix effects and ionization variability without interfering with analyte quantification .

LC-MS/MS quantification Stable isotope labeling Pharmacokinetic studies

Structural Differentiation from Omeprazole-d3: Absence of 4-Methoxy Group Critical for Metabolite-Specific Quantification

4-Desmethoxy Omeprazole-d3 (MW 318.41) is structurally distinct from Omeprazole-d3 (MW 348.44), as the former lacks the 4-methoxy group present on the pyridine ring of the parent drug . This structural difference is critical: 4-desmethoxy omeprazole is a primary active metabolite formed via CYP2C19-mediated demethylation, and using Omeprazole-d3 as an internal standard for metabolite quantification introduces differential extraction recovery and chromatographic retention behavior that compromises assay accuracy . The target compound specifically matches the desmethyl metabolite structure, ensuring isotopic dilution internal standardization is performed with a chemically identical species [1].

Metabolite analysis Structural specificity Internal standard selection

Regulatory Compliance: Identification as Omeprazole EP Impurity B / Esomeprazole EP Impurity B

4-Desmethoxy Omeprazole-d3 is the deuterated form of Omeprazole EP Impurity B (also designated Esomeprazole EP Impurity B), a pharmacopoeial impurity specified in the European Pharmacopoeia monographs for omeprazole and esomeprazole drug substances and products [1]. This compound is utilized in chemometric spectrophotometric methods for simultaneous determination of six proton-pump inhibitors (Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, Rabeprazole, and Dexlansoprazole) alongside two official impurities including 4-desmethoxy omeprazole impurity [2]. The experimental design employed a five-level eight-factor calibration set consisting of 25 samples to validate the chemometric models for impurity quantification [3].

Pharmaceutical quality control Regulatory compliance Impurity profiling

Purity Specification (≥98%) Enables Reliable Quantification as Internal Standard

4-Desmethoxy Omeprazole-d3 is supplied with a certified purity of ≥98% as determined by HPLC-UV analysis, with batch-specific Certificates of Analysis available upon request . This high purity is essential for its application as an internal standard in quantitative LC-MS/MS and GC-MS assays, where impurities in the internal standard can contribute to background signal, interfere with analyte quantification, or introduce systematic bias . The recommended storage condition of -20°C under dry, dark conditions ensures stability and maintains certified purity for ≥12 months, supporting long-term analytical consistency [1].

Analytical reference materials Purity requirements Internal standard qualification

Optimal Research and Industrial Applications for 4-Desmethoxy Omeprazole-d3


Quantitative LC-MS/MS Bioanalysis of 4-Desmethoxy Omeprazole in Pharmacokinetic Studies

Use 4-Desmethoxy Omeprazole-d3 as the stable isotope-labeled internal standard (SIL-IS) for accurate quantification of the active metabolite 4-desmethoxy omeprazole in human plasma, serum, or urine. The +3 Da mass shift enables distinct MS/MS transition channels while maintaining identical chromatographic retention time, thereby correcting for matrix effects and ionization variability . This application is essential for pharmacokinetic studies evaluating CYP2C19-mediated metabolism of omeprazole and esomeprazole, including drug-drug interaction assessments and pharmacogenetic investigations of CYP2C19 poor vs. extensive metabolizers [1].

Pharmaceutical Impurity Profiling and Method Validation per EP Monograph Specifications

Employ 4-Desmethoxy Omeprazole-d3 as a deuterated reference standard for developing and validating stability-indicating HPLC or UPLC-TOF/MS methods for omeprazole and esomeprazole drug substances and products. As the labeled analog of Omeprazole EP Impurity B / Esomeprazole EP Impurity B, this compound supports accurate identification and quantification of the desmethoxy impurity in compliance with European Pharmacopoeia requirements [2]. The validated chemometric spectrophotometric method using 4-desmethoxy omeprazole impurity (unlabeled) as a calibration standard can be adapted for LC-MS/MS workflows using the deuterated analog as internal standard, enabling regulatory submissions for ANDA filings [3].

Metabolic Pathway Tracing and CYP2C19 Phenotyping Assays

Utilize 4-Desmethoxy Omeprazole-d3 as a tracer or internal standard in in vitro microsomal incubation studies to quantify CYP2C19-mediated omeprazole demethylation activity. The deuterium label enables precise MS-based tracking of the desmethyl metabolite without interference from endogenous or unlabeled compounds [4]. This application is critical for CYP2C19 phenotyping assays, where the ratio of 4-desmethoxy omeprazole to omeprazole serves as a marker of enzyme activity, and for evaluating CYP2C19 inhibition by co-administered drugs (Ki of omeprazole for CYP2C19 = 2-6 μM) .

Bioequivalence Study Support for Generic Omeprazole/Esomeprazole Formulations

Deploy 4-Desmethoxy Omeprazole-d3 as the internal standard in validated LC-MS/MS methods for bioequivalence studies comparing generic omeprazole or esomeprazole formulations to reference listed drugs. Regulatory guidance requires accurate quantification of both parent drug and major metabolites including 4-desmethoxy omeprazole to establish pharmacokinetic equivalence . The deuterated internal standard provides the analytical precision and accuracy required for 90% confidence intervals of Cmax and AUC to fall within the 80-125% bioequivalence acceptance range, supporting ANDA submissions [5].

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